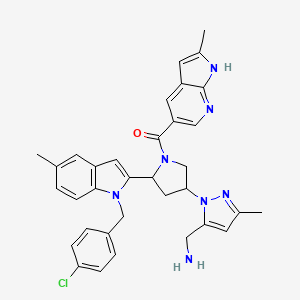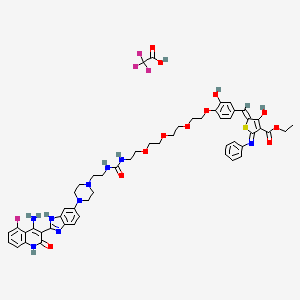
Dovitinib-RIBOTAC TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dovitinib-RIBOTAC TFA is a targeted RNA degrader that cleaves precursor microRNA-21 (pre-miR-21) with enhanced potency and selectivity . This compound is a ribonuclease targeting chimera (RIBOTAC) derived from dovitinib, a receptor tyrosine kinase inhibitor used in cancer treatment . The addition of a chemical moiety allows this compound to recruit and activate an RNA-degrading enzyme, making it a powerful tool in RNA-targeted therapies .
Preparation Methods
The synthesis of Dovitinib-RIBOTAC TFA involves the modification of dovitinib by adding a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur . This modification enables the recruitment and activation of ribonuclease L (RNase L), an RNA-degrading enzyme . The synthetic route includes the following steps:
Starting Material: Dovitinib.
Chemical Modification: Addition of a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur.
Reaction Conditions: The reactions are typically carried out under controlled conditions to ensure the selectivity and potency of the final product.
Chemical Reactions Analysis
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications:
Mechanism of Action
Dovitinib-RIBOTAC TFA exerts its effects by selectively binding to precursor microRNA-21 (pre-miR-21) and recruiting ribonuclease L (RNase L) to degrade the RNA . This targeted degradation reduces the levels of microRNA-21, which is associated with various cancers and diseases . The molecular targets and pathways involved include the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) pathways .
Comparison with Similar Compounds
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade RNA, unlike many other compounds that primarily target proteins . Similar compounds include:
Dovitinib: The parent compound, a receptor tyrosine kinase inhibitor used in cancer treatment.
Other RIBOTACs: Compounds designed to target and degrade specific RNA molecules.
PROTACs: Proteolysis targeting chimeras that target proteins for degradation.
This compound stands out due to its enhanced selectivity and potency in targeting RNA, making it a valuable tool in RNA-targeted therapies .
Properties
Molecular Formula |
C53H57F4N9O12S |
|---|---|
Molecular Weight |
1120.1 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?; |
InChI Key |
SSLPJCLVPXUGSX-GLWXAOSUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



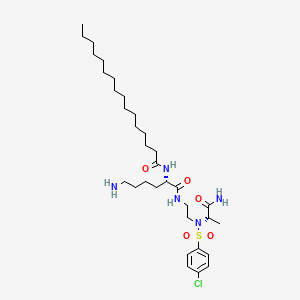
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

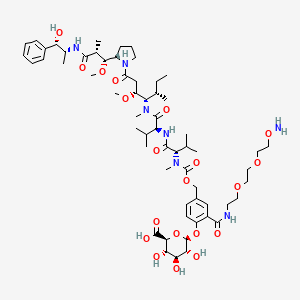




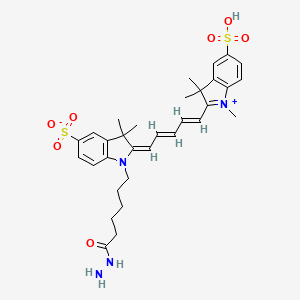
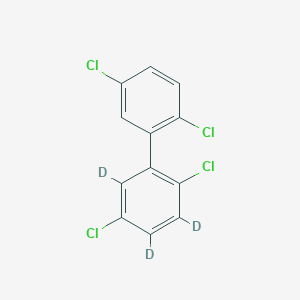
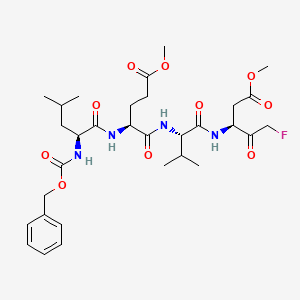
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
